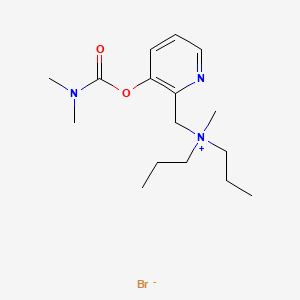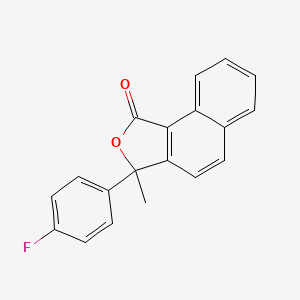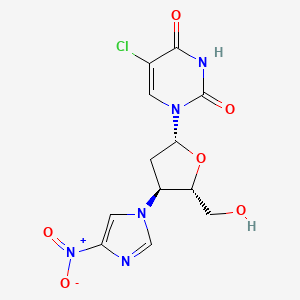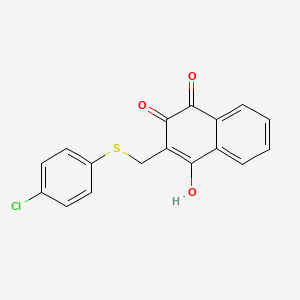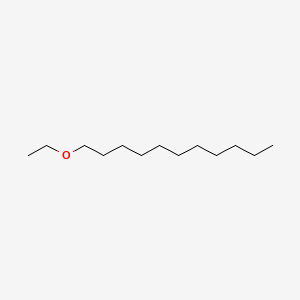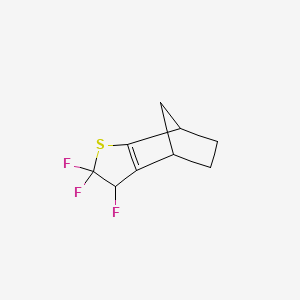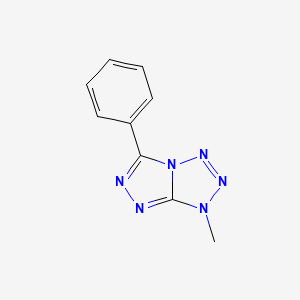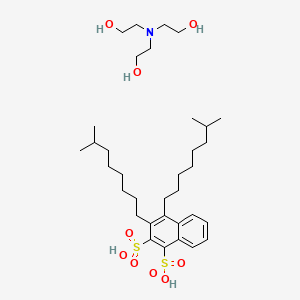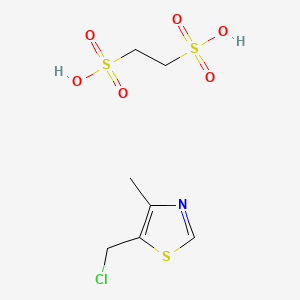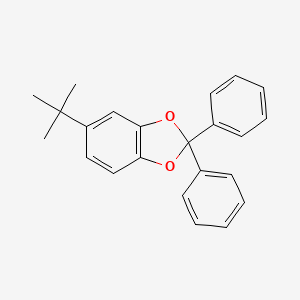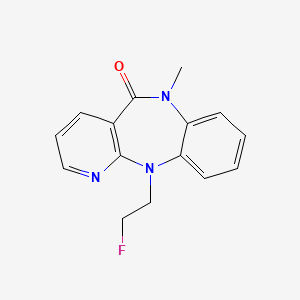
4-Chloroethcathinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloroethcathinone, also known as 4-chloro-2-ethylamino-1-phenylpropan-1-one, is a synthetic stimulant belonging to the cathinone class. It is structurally related to the naturally occurring compound cathinone, found in the khat plant.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroethcathinone typically involves the reaction of 4-chlorobenzaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product .
化学反应分析
Types of Reactions: 4-Chloroethcathinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: 4-chloroethanol or 4-chloroethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Chloroethcathinone has several applications in scientific research:
作用机制
4-Chloroethcathinone exerts its effects by increasing the release of monoamine neurotransmitters such as dopamine and serotonin. It acts as a releasing agent, promoting the release of these neurotransmitters from presynaptic neurons into the synaptic cleft. This leads to increased stimulation of postsynaptic receptors, resulting in its stimulant and psychoactive effects . The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
3-Chloroethcathinone: Similar structure but with the chloro group at the meta position.
4-Fluoroethcathinone: Fluoro group instead of chloro at the para position.
4-Methoxyethcathinone: Methoxy group instead of chloro at the para position.
Uniqueness: 4-Chloroethcathinone is unique due to its specific substitution pattern, which influences its pharmacological properties. The presence of the chloro group at the para position enhances its potency as a stimulant compared to other similar compounds .
属性
CAS 编号 |
14919-85-8 |
|---|---|
分子式 |
C11H14ClNO |
分子量 |
211.69 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-(ethylamino)propan-1-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9/h4-8,13H,3H2,1-2H3 |
InChI 键 |
RNBCGEIZCHBTGL-UHFFFAOYSA-N |
规范 SMILES |
CCNC(C)C(=O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




